

Phenethyl Nonanoate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Phenethyl nonanoate

Cat. No.: B1617185

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **Phenethyl Nonanoate**, including its chemical identity, physicochemical properties, and relevant experimental protocols. The information is intended to support research and development activities in the fields of chemistry and biotechnology.

Chemical Identification

Identifier	Value
IUPAC Name	2-phenylethyl nonanoate
Synonyms	Phenethyl nonanoate, Phenylethyl n-nonanoate, Nonanoic acid, 2-phenylethyl ester
CAS Number	57943-67-6[1]
Molecular Formula	C17H26O2[2]
Molecular Weight	262.39 g/mol [2]
Chemical Structure	<chem>CCCCCCCCC(=O)OCCc1ccccc1</chem> [2]

Physicochemical Properties

A summary of the known physical and chemical properties of **Phenethyl Nonanoate** is presented below. This data is crucial for designing experimental setups and for understanding the compound's behavior in various systems.

Property	Value	Source
Appearance	Colorless clear liquid (estimated)	The Good Scents Company
Boiling Point	352.00 to 353.00 °C @ 760.00 mm Hg	The Good Scents Company
Flash Point	238.00 °F (114.44 °C)	The Good Scents Company
Vapor Pressure	0.000037 mmHg @ 25.00 °C (estimated)	The Good Scents Company
Solubility	Soluble in alcohol; Insoluble in water (0.1487 mg/L @ 25 °C estimated)	The Good Scents Company
logP (o/w)	5.865 (estimated)	The Good Scents Company
Standard non-polar Kovats Retention Index	1921	PubChem[1]
Semi-standard non-polar Kovats Retention Index	1954.4, 1956.8	PubChem[1]
Standard polar Kovats Retention Index	2439	PubChem[1]

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of **Phenethyl Nonanoate** are not widely published, methodologies for structurally similar compounds can be adapted. The following section details a representative enzymatic synthesis protocol for a related ester, phenethyl octanoate, which serves as a valuable reference.[3]

Enzymatic Synthesis of Phenethyl Esters (Adapted from Phenethyl Octanoate Synthesis)[3]

This protocol describes the lipase-catalyzed synthesis of phenethyl esters. Lipases are versatile enzymes for esterification reactions, offering high selectivity and mild reaction conditions.

Materials:

- Phenylethanol
- Nonanoic acid (or other fatty acid)
- Immobilized lipase (e.g., Lipozyme® RM IM)
- Organic solvent (e.g., hexane)
- Molecular sieves (optional, for water removal)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reactant Preparation:** Dissolve phenylethanol and nonanoic acid in hexane in a suitable reaction vessel. Molar ratios should be optimized for the specific reaction.
- **Enzyme Addition:** Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter to be optimized.
- **Reaction:** Stir the mixture at a controlled temperature (e.g., 30-60 °C). The reaction progress can be monitored by taking samples at regular intervals.
- **Monitoring:** Analyze the samples using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of reactants to the phenethyl ester.
- **Enzyme Recovery:** After the reaction, the immobilized enzyme can be recovered by simple filtration and potentially reused.

- **Product Purification:** The solvent is removed from the reaction mixture, typically by rotary evaporation. The crude product can be further purified by column chromatography or distillation.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like **Phenethyl Nonanoate**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.
- Capillary column suitable for flavor and fragrance analysis (e.g., DB-5 or equivalent).

Typical GC Conditions:

- **Injector Temperature:** 250 °C
- **Oven Program:** Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 5-10 °C/min).
- **Carrier Gas:** Helium or Hydrogen at a constant flow rate.

Typical MS Conditions:

- **Ionization Mode:** Electron Ionization (EI) at 70 eV.
- **Mass Range:** Scan from m/z 40 to 400.

Identification: The identification of **Phenethyl Nonanoate** is based on the comparison of its retention time and mass spectrum with that of a reference standard. The characteristic mass fragments for 2-phenylethyl nonanoate include m/z 104 and 105.^[1]

Biological Activity and Signaling Pathways

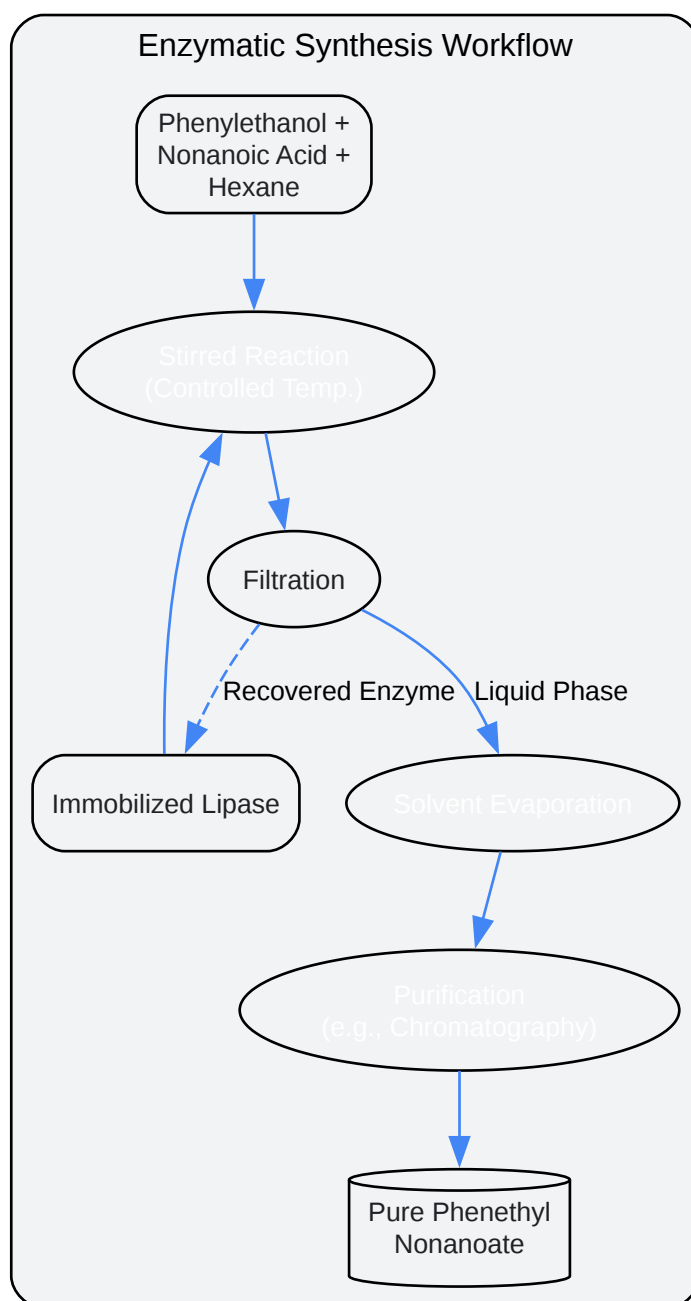
Currently, there is a lack of specific published research on the biological activity and associated signaling pathways of **Phenethyl Nonanoate** in the context of drug development.

While related compounds, such as 2-(2-phenylethyl)chromones, have been investigated for various biological activities including anti-inflammatory, antioxidant, and anticancer effects, it is crucial to note that these are structurally distinct from **Phenethyl Nonanoate**.^{[4][5][6]} Therefore, no direct inference of biological function can be made.

Further research is required to elucidate any potential biological roles and mechanisms of action for **Phenethyl Nonanoate**.

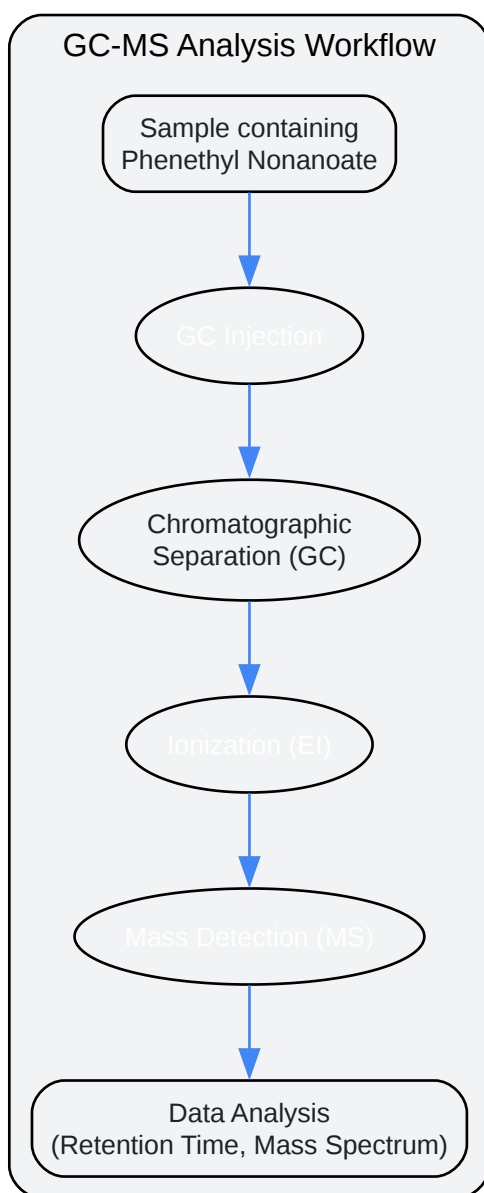
Visualizations

The following diagrams illustrate a logical workflow for the synthesis and analysis of **Phenethyl Nonanoate**.



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Caption: Enzymatic Synthesis Workflow for **Phenethyl Nonanoate**.



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Caption: GC-MS Analysis Workflow for **Phenethyl Nonanoate**.

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